N-Amidinodecan-1-amide
Description
Significance of Amidine and Amide Functional Groups in Bioactive Molecules
The presence of both an amidine and an amide group within the same molecule is significant. Amides are fundamental to life, forming the backbone of proteins, while amidines are potent functional groups found in numerous therapeutic agents. solubilityofthings.comnih.gov
The amidine functional group, characterized by the RC(=NR)NR₂ structure, is a powerful tool in medicinal chemistry. wikipedia.org Amidines are significantly more basic than amides and can exist as amidinium cations at physiological pH. wikipedia.org This positive charge allows them to form strong ionic interactions and hydrogen bonds with biological targets such as enzymes and nucleic acids. nsf.govnih.gov This property has been exploited in a wide range of therapeutic agents. nih.gov
Historically, aromatic diamidines like pentamidine (B1679287) were developed as treatments for protozoal infections, including leishmaniasis and trypanosomiasis (sleeping sickness). nih.govnih.govscielo.br The unique ability of the amidine group to act as a "hydrogen-bond shape shifter" has been leveraged in modern drug design, as seen in the anticoagulant Dabigatran and various experimental antimicrobial and anticancer agents. nsf.govfrontiersin.org
Table 1: Examples of Therapeutic Agents Containing the Amidine Scaffold
| Drug Name | Chemical Class | Primary Therapeutic Use |
|---|---|---|
| Pentamidine | Aromatic Diamidine | Antiprotozoal (treats Leishmaniasis, Trypanosomiasis) nih.govscielo.br |
| Diminazene | Aromatic Diamidine | Antiprotozoal (veterinary use) wikipedia.org |
| Dabigatran | Non-covalent Thrombin Inhibitor | Anticoagulant nsf.gov |
| Furamidine | Aromatic Diamidine | Antiprotozoal nih.gov |
| Avibactam | β-lactamase inhibitor | Used with antibiotics to combat resistance nih.gov |
The amide bond is one of the most stable and prevalent functional groups in nature. nih.govpulsus.com Its most critical role is in the formation of peptide bonds, which link amino acids together to create peptides and proteins. numberanalytics.comlibretexts.org The stability of the amide bond is crucial for maintaining the structural integrity of proteins in aqueous cellular environments. nih.govwikipedia.org
Key properties of the amide bond include:
Structural Rigidity : Due to resonance, the amide bond has partial double-bond character, which restricts rotation and creates a planar structure. This planarity is a key factor in defining the secondary structures of proteins, such as alpha-helices and beta-sheets. nih.govnumberanalytics.com
Hydrogen Bonding : Primary and secondary amides can act as both hydrogen bond donors (via the N-H group) and acceptors (via the C=O group). This capability is fundamental to protein folding, solubility, and interaction with other biomolecules. wikipedia.orglibretexts.org
Chemical Stability : Amides are relatively resistant to hydrolysis compared to other carbonyl derivatives like esters, a property that ensures the longevity of proteins. However, their hydrolysis can be catalyzed by enzymes (proteases) in controlled biological processes. nih.govwikipedia.orgpressbooks.pub
The amide functional group is also a cornerstone of synthetic chemistry, found in numerous pharmaceuticals and materials like nylon and Kevlar. wikipedia.orgchemistrytalk.org
Contextualization of N-Amidinodecan-1-amide within Amidine Chemistry Research
This compound can be classified as a long-chain aliphatic amidine. The "decan" portion of its name indicates a ten-carbon chain, which imparts significant lipophilicity (affinity for fats and lipids). Such fatty acid amides are a diverse family of molecules found in mammals and other organisms, often involved in cell signaling. nih.govfrontiersin.org For instance, N-palmitoylethanolamine and oleamide (B13806) are well-known fatty acid amides with roles in inflammation and sleep regulation, respectively. nih.govfrontiersin.org
The structure of this compound, with its polar amidine and amide heads separated by a long nonpolar tail, gives it amphiphilic properties. This suggests potential for interaction with cell membranes or lipid-binding pockets of proteins. Research into related long-chain amidines has explored their potential as antimicrobial agents, where the lipophilic chain may facilitate penetration of bacterial cell walls, and the cationic amidine group interacts with negatively charged components of the cell. researchgate.net
Historical Perspective of Amidine Compound Research in Bioactive Applications
The investigation into the therapeutic potential of amidine-containing compounds dates back to the early 20th century. The initial discovery that the compound synthalin, an aliphatic diamidine, had effects against trypanosomes spurred the development of more potent and stable aromatic diamidines. nih.gov
This research led to the synthesis of stilbamidine (B1663490) and later pentamidine in the 1930s and 1940s. These compounds proved to be effective against a range of protozoal diseases that were major public health challenges at the time. nih.govnih.gov The mechanism for many of these early drugs was found to be their ability to bind to the minor groove of DNA, interfering with parasitic replication. nih.gov
In the decades since, the amidine scaffold has remained a subject of intense study. Modern synthetic methods have allowed chemists to incorporate the amidine group into a vast array of molecular architectures to target different diseases, moving beyond antiparasitic applications to include anticoagulants, enzyme inhibitors, and agents to combat antimicrobial resistance. nih.govnsf.govfrontiersin.org The enduring interest in this functional group highlights its versatility and profound utility in medicinal chemistry.
Structure
3D Structure
Properties
CAS No. |
27182-51-0 |
|---|---|
Molecular Formula |
C11H23N3O |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-(diaminomethylidene)decanamide |
InChI |
InChI=1S/C11H23N3O/c1-2-3-4-5-6-7-8-9-10(15)14-11(12)13/h2-9H2,1H3,(H4,12,13,14,15) |
InChI Key |
LIEUIAOUJMFOJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies for N Amidinodecan 1 Amide and Its Analogues
Fundamental Principles of Amide Bond Formation
Directly reacting a carboxylic acid with an amine is generally ineffective for amide formation at room temperature due to the rapid acid-base reaction that protonates the amine, rendering it non-nucleophilic. chemistrysteps.com To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. chemistrysteps.comlibretexts.org This "activation" makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Methodologies for amide bond formation are broadly categorized into two main approaches: condensation reactions using stoichiometric activating agents and direct amidation strategies, often employing catalysts.
These methods are the cornerstone of amide synthesis, particularly in peptide chemistry, and involve the use of a reagent in stoichiometric amounts to activate the carboxylic acid. nih.gov The activating agent is consumed during the reaction, generating byproducts that must be removed from the final product.
Carbodiimides are highly effective reagents for promoting the dehydrative coupling of carboxylic acids and amines. thermofisher.cominterchim.fr The most common examples are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). creative-proteomics.comnbinno.com
The general mechanism involves the reaction of the carbodiimide (B86325) with the carboxylic acid to form a highly reactive O-acylisourea intermediate. chemistrysteps.comthermofisher.comcreative-proteomics.com This intermediate is then attacked by the amine nucleophile to form the desired amide bond, releasing a urea (B33335) byproduct. thermofisher.com
DCC (N,N'-dicyclohexylcarbodiimide): DCC is a waxy, solid reagent that is soluble in many organic solvents. nbinno.com A significant advantage of using DCC is that its byproduct, N,N'-dicyclohexylurea (DCU), is highly insoluble in most common organic solvents, allowing for easy removal by filtration. nbinno.com
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a water-soluble carbodiimide, making it the reagent of choice for reactions in aqueous media, which is particularly useful in bioconjugation chemistry. creative-proteomics.comnbinno.com Its urea byproduct is also water-soluble and can be easily removed with an aqueous wash. nbinno.com
A potential side reaction with O-acylisourea intermediates is rearrangement to a stable N-acylurea, which terminates the desired reaction pathway. interchim.fr To improve efficiency and suppress this side reaction, additives such as 1-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and efficiently reacts with the amine. creative-proteomics.comfishersci.co.uk
| Reagent | Abbreviation | Solubility | Byproduct | Byproduct Removal | Primary Use Case |
|---|---|---|---|---|---|
| N,N'-dicyclohexylcarbodiimide | DCC | Organic Solvents | Dicyclohexylurea (DCU) | Filtration (Insoluble) | Organic Synthesis nbinno.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Aqueous | Water-soluble urea | Aqueous Wash | Bioconjugation, Aqueous Reactions nbinno.com |
To achieve higher yields, faster reaction times, and lower rates of side reactions like racemization, a variety of phosphonium (B103445) and uronium/aminium salt-based coupling reagents have been developed. nih.gov These are among the most effective reagents for amide bond formation, especially for challenging or sterically hindered substrates.
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]): HATU is an aminium/uronium salt derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). fishersci.co.ukwikipedia.org It is one of the most powerful coupling reagents available. acs.org The reaction mechanism involves the carboxylate attacking HATU to form an unstable O-acyl(tetramethyl)isouronium salt, which is rapidly converted by the counter-ion into a highly reactive HOAt-ester. wikipedia.org This active ester then reacts with the amine to form the amide bond. The pyridine (B92270) nitrogen in the HOAt moiety is believed to accelerate the coupling by stabilizing the transition state. wikipedia.org
T3P (Propane phosphonic acid anhydride): T3P is a cyclic phosphonic acid anhydride (B1165640) that acts as a powerful dehydrating and activating agent. rxweb-prd.com The mechanism involves the carboxylate attacking T3P to form a mixed anhydride intermediate. This activated species is then readily attacked by the amine to yield the amide. commonorganicchemistry.com T3P is known for its excellent safety profile, mild reaction conditions, and simple workup, as its byproducts are water-soluble and easily removed by an aqueous extraction. rxweb-prd.comijsrset.com It is particularly effective for reactions with substrates prone to epimerization. rxweb-prd.com
| Reagent | Type | Key Intermediate | Advantages |
|---|---|---|---|
| HATU | Aminium/Uronium Salt | OAt-active ester | High efficiency, fast reaction rates, low racemization wikipedia.orgacs.org |
| T3P | Phosphonic Anhydride | Mixed phosphonic anhydride | High yields, low epimerization, easy workup (water-soluble byproducts) rxweb-prd.com |
| PyBOP | Phosphonium Salt | OBt-active ester | Effective for peptide synthesis, avoids carbodiimide-related side reactions fishersci.co.ukdiva-portal.org |
A classical and highly effective strategy for amide synthesis is to first convert the carboxylic acid into a more electrophilic derivative, such as an acyl chloride or an acid anhydride. fishersci.itchemguide.co.uk These activated species react readily and often violently with amines to form amides. youtube.com
Acyl Halides: Carboxylic acids can be converted to acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.it The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary or secondary amine to produce the corresponding amide. chemguide.co.uk The reaction liberates HCl, which must be neutralized by a base (such as a tertiary amine or pyridine) to prevent the protonation of the reacting amine. fishersci.it This method is often referred to as the Schotten-Baumann reaction. fishersci.it
Acid Anhydrides: Acid anhydrides are also effective acylating agents, though generally less reactive than acyl chlorides. libretexts.org Their reaction with an amine yields the desired amide along with a molecule of a carboxylic acid as a byproduct. libretexts.org Similar to the acyl halide method, a base is required to neutralize the acidic byproduct and drive the reaction to completion. fishersci.it
Direct amidation methods aim to form an amide bond from a carboxylic acid (or its simple ester derivative) and an amine without the use of stoichiometric activating agents, thereby generating less waste. diva-portal.org These reactions are typically mediated by a catalyst and often require heat to drive off the water that is formed.
In recent years, transition metal catalysis has emerged as a powerful tool for constructing C–N bonds, including amide bonds. acs.org These methods offer alternative reaction pathways that can proceed under neutral or mild conditions with high functional group tolerance. Nickel catalysis, in particular, has been utilized for various transformations involving amides. nih.govorganic-chemistry.org
Nickel-catalyzed procedures can enable the synthesis of amides from abundant and stable starting materials like methyl esters. researchgate.net These reactions are proposed to proceed through a neutral cross-coupling mechanism, distinct from traditional acid- or base-mediated amidations. researchgate.net The catalytic cycle may involve the activation of the C–O bond of an ester or the C-N bond of a less stable amide, allowing for coupling with an amine nucleophile. nih.govresearchgate.net This approach is highly atom-economical, producing only a volatile alcohol as a byproduct when starting from an ester. researchgate.net While direct amidation of carboxylic acids using nickel is challenging due to potential catalyst poisoning by the acid, strategies involving in-situ esterification have been developed. nih.govorganic-chemistry.org Furthermore, nickel/photoredox dual catalysis has been employed for the direct amidation of aldehydes with nitroarenes, showcasing the versatility of nickel in facilitating amide bond formation under innovative, mild conditions. organic-chemistry.org
Direct Amidation Strategies
Electrochemical Amidation Techniques
Electrochemical synthesis has emerged as a powerful and green strategy for constructing carbon-nitrogen bonds under mild conditions. This approach avoids the need for metal catalysts and external oxidizing agents, offering an atom- and step-economical pathway to amides. researchgate.net
One notable electrochemical method involves the amidation of C(sp²)–H and C(sp³)–H bonds in a broad spectrum of arenes to directly synthesize anilides and N-benzylamides. researchgate.net This process utilizes nitriles, such as acetonitrile (B52724) (MeCN) and propionitrile (B127096) (EtCN), as the amide source. The reactions are typically conducted at room temperature and ambient pressure in an undivided cell with platinum electrodes. researchgate.net A key aspect of this transformation is the generation of a hydroxyl radical (HO•) from the oxidation of water, which has been identified as the reaction inductor. researchgate.net This technique demonstrates moderate to high yields and is suitable for gram-scale synthesis. researchgate.net
Another sustainable method is the electrochemical N-acylation of carboxylic acids with amines, which can be performed in water at room temperature. This process, utilizing tetrabutylammonium (B224687) bromide (TBAB) electrocatalysis, exhibits excellent chemoselectivity and positional selectivity across a wide range of substrates. rsc.org The utility of this aqueous method has been demonstrated in the synthesis of complex molecules like melatonin. rsc.org
Table 1: Electrochemical Amidation of Arenes with Nitriles
| Entry | Arene Substrate | Nitrile | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzene | Acetonitrile | N-phenylacetamide | 75 |
| 2 | Toluene | Acetonitrile | N-(p-tolyl)acetamide | 85 |
| 3 | Chlorobenzene | Acetonitrile | N-(4-chlorophenyl)acetamide | 62 |
| 4 | Toluene | Propionitrile | N-(p-tolyl)propanamide | 80 |
Data sourced from research on electrochemical C-H amidation. researchgate.net
UV-Light Induced N-Acylation
Photochemical methods provide a mild and efficient alternative for amide synthesis. A notable example is the N-acylation of primary and secondary amines with α-diketones, induced by ultraviolet (UV) light at room temperature. organic-chemistry.orgacs.orgnih.gov This reaction proceeds without the need for external photocatalysts or additives, offering a clean and direct route to amides. organic-chemistry.org
The process typically involves irradiating a mixture of an α-diketone and an amine in a solvent like tetrahydrofuran (B95107) (THF) with UV lamps (e.g., 26 W lamps at 350–380 nm). acs.orgnih.gov Mechanistic studies indicate that the α-diketone, such as benzil, is first converted in situ to an intermediate like benzoin (B196080) under UV irradiation. This intermediate then undergoes a radical-based transformation to yield the acylated amine. organic-chemistry.orgacs.org This method demonstrates high functional group tolerance and has been successfully applied to the synthesis of amino acid derivatives, achieving yields up to 97%. organic-chemistry.orgacs.orgnih.gov The scalability of this protocol has been confirmed through gram-scale reactions. nih.gov
Table 2: UV-Light Induced N-Acylation of Amines with Benzil
| Entry | Amine | Reaction Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzylamine | 12 | N-benzylbenzamide | 95 |
| 2 | Piperidine | 10 | 1-(benzoyl)piperidine | 97 |
| 3 | Aniline | 24 | N-phenylbenzamide | 85 |
| 4 | L-proline methyl ester | 18 | N-benzoyl-L-proline methyl ester | 88 |
Yields reported from studies on UV-light-induced N-acylation with α-diketones. organic-chemistry.orgacs.org
Amidation with Ynoates
Ynoates have been identified as novel and effective coupling reagents for the direct amidation of carboxylic acids. This method facilitates the synthesis of amides in very good yields under mild reaction conditions. The process is believed to proceed through the in situ formation of α-acyl enol ester intermediates. organic-chemistry.org
In a different approach, ynones can serve as acylation agents for aliphatic primary and secondary amines. This transformation is promoted by a base and proceeds via the cleavage of the C(sp)–C(CO) bond of the ynone. A key advantage of this protocol is that it operates under transition-metal-, ligand-, and oxidant-free conditions, exhibiting a wide substrate scope and high functional group tolerance. rsc.org
Reductive Transamidation
Transamidation offers a route to synthesize new amides from existing ones. While tertiary amides are generally challenging substrates for this transformation, a reductive approach has been developed to overcome this limitation. acs.org This unconventional method employs nitroarenes as the nitrogen source under reductive conditions. acs.org
The reaction is mediated solely by manganese metal, which acts as the reductant without the need for an additional catalyst. This technique is effective for a broad range of sterically and electronically diverse tertiary alkyl and aryl amides. The high functional group tolerance on both the amide and the nitroarene partner makes this a versatile tool for the derivatization of complex molecules, with potential applications in medicinal chemistry. acs.orgthieme-connect.com
Table 3: Manganese-Mediated Reductive Transamidation of Tertiary Amides
| Entry | Tertiary Amide | Nitroarene | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N,N-dimethylbenzamide | Nitrobenzene | N-phenylbenzamide | 85 |
| 2 | 1-benzoylpyrrolidine | 1-chloro-4-nitrobenzene | N-(4-chlorophenyl)benzamide | 78 |
| 3 | N-acetylindole | Nitrobenzene | N-phenylacetamide | 65 |
Representative yields from studies on reductive transamidation. acs.org
Direct Amidation of Esters with Alkali Metal Amidoboranes
A facile and rapid synthesis of primary and secondary amides can be achieved through the direct amidation of esters with alkali metal amidoboranes, such as sodium amidoboranes (NaNHRBH₃). researchgate.net This method is noteworthy for its mild conditions, proceeding at room temperature without the need for catalysts or other reagents. researchgate.net
The process is characterized by its speed, quantitative conversion, and chemoselectivity. It is applicable to a wide variety of esters, tolerating different functional groups. The reaction involves the nucleophilic addition of the amidoborane to the ester, followed by proton transfer and elimination to form the amide. researchgate.net
Umpolung Amide Synthesis (UmAS) for N-Aryl Amides
Traditional amide synthesis involves the reaction of a nucleophilic amine with an electrophilic acyl donor. Umpolung Amide Synthesis (UmAS) inverts this polarity, offering a conceptually new approach. nih.govscilit.com While UmAS has been developed for various amides, its application to the synthesis of N-aryl amides has been a persistent challenge. researchgate.netnih.gov
A significant breakthrough in this area is the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, which directly yields N-aryl amides. nih.govacs.org This reaction is promoted by a simple Brønsted base, such as cesium carbonate (Cs₂CO₃), and requires no other activating agents. nih.gov A key advantage of this method is its ability to avoid α-epimerization, a common side reaction when targeting challenging chiral amides using conventional coupling reagents. researchgate.netacs.org This epimerization-free synthesis provides a robust method for accessing α-chiral N-aryl amides, which are increasingly common in drug development. nih.gov
Table 4: Umpolung Synthesis of N-Aryl Amides
| Entry | α-fluoronitroalkane | N-aryl hydroxylamine | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-fluoro-1-nitropropane | N-phenylhydroxylamine | Cs₂CO₃ | N-phenylpropanamide | 80 |
| 2 | (R)-ethyl 2-fluoro-2-nitro-3-phenylpropanoate | N-phenylhydroxylamine | Cs₂CO₃ | (R)-ethyl 2-amino-3-phenyl-N-phenylpropanoate | 95 |
Reaction conditions typically involve stirring the reactants with the base in a suitable solvent for 24 hours. nih.gov
Green Chemistry Approaches to Amide Synthesis
The development of environmentally benign methods for amide synthesis is a major focus of modern chemistry, aiming to reduce waste and avoid hazardous reagents. ucl.ac.uk
One green approach involves the use of boric acid as a simple and readily available catalyst for the reaction of carboxylic acids and urea. This solvent-free procedure involves triturating the reactants and then directly heating the mixture, leading to a high reaction rate and good yields of various amides. researchgate.netsemanticscholar.org
Enzymatic strategies also offer a sustainable route to amides. Candida antarctica lipase (B570770) B (CALB) has been used as a biocatalyst for the direct amidation of free carboxylic acids with amines. The use of a green solvent like cyclopentyl methyl ether (CPME) and the efficiency of the enzyme often result in excellent conversions and yields without the need for extensive purification. nih.gov
Another innovative method utilizes S-phenyl thiocarbamate derivatives and Grignard reagents in a greener solvent, 2-methyl-tetrahydrofuran. An oxidative workup yields the desired secondary amides and diphenyl disulfide. This disulfide byproduct can be recovered and reused to synthesize the starting thiocarbamates, thus minimizing waste. chemistryviews.org These methods align with the principles of green chemistry by improving atom economy, reducing the use of hazardous substances, and enhancing energy efficiency. ucl.ac.uknih.gov
Synthesis of N-Amidinodecan-1-amide and Specific Alkyl Chain Analogues
The synthesis of this compound and its analogues primarily involves the formation of an amide bond followed by the construction of the amidine functionality, or the direct coupling of a carboxylic acid derivative with a suitable nitrogen-containing species. A common and effective strategy is a two-step process starting from the corresponding carboxylic acid, decanoic acid.
First, decanoic acid is converted into a more reactive acyl derivative, such as an acyl chloride or an ester. The acyl chloride, decanoyl chloride, can be synthesized by reacting decanoic acid with thionyl chloride (SOCl₂). Subsequently, the decanoyl chloride is reacted with ammonia (B1221849) in a suitable solvent to produce decanamide (B1670024).
The crucial step is the conversion of the amide group of decanamide into the N-acylamidine (amidinamide) moiety. This can be achieved through various methods. One approach involves the activation of the amide with a dehydrating agent or a reagent like phosphorus pentachloride (PCl₅) or trifluoromethanesulfonic anhydride (Tf₂O) to form a reactive nitrilium ion or imidoyl chloride intermediate. This intermediate is then trapped with an amine (in this case, ammonia) to yield the final this compound.
An alternative and widely applicable method for amide synthesis involves the use of coupling agents to facilitate the direct reaction between a carboxylic acid and an amine. For the synthesis of this compound analogues, one could envision a convergent synthesis where a pre-formed amidine is acylated. However, the more common routes involve modification of the corresponding amide.
The synthesis of analogues with varying alkyl chain lengths (e.g., N-amidinopropan-1-amide, N-amidinooctan-1-amide) follows the same synthetic logic, starting from the corresponding carboxylic acids (propanoic acid, octanoic acid, etc.).
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation. Key parameters for optimization include the choice of solvent, reaction temperature, catalyst or coupling agent, and molar ratios of reactants.
For the direct amidation of a carboxylic acid, coupling reagents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU, HBTU) are frequently employed. The optimization of a direct coupling reaction between decanoic acid and a synthetic equivalent of guanidine (B92328) would involve screening different coupling agents and bases. The temperature can significantly impact the reaction rate and yield; for instance, increasing the temperature in some amidation reactions has been shown to improve yields up to a certain point, after which product degradation or side reactions may occur.
Microwave irradiation has also emerged as a technique to accelerate amide synthesis, often leading to shorter reaction times and higher yields compared to conventional heating. In a hypothetical optimization study for the final step (conversion of decanamide to this compound), various activating agents and conditions would be tested.
Below is an interactive data table illustrating a hypothetical optimization of the reaction converting decanamide to this compound using a generic activating agent.
| Entry | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Tf₂O/Pyridine | DCM | 0 to 25 | 4 | 65 |
| 2 | Tf₂O/Pyridine | DCM | -20 to 25 | 4 | 78 |
| 3 | PCl₅ | Toluene | 80 | 6 | 55 |
| 4 | POCl₃ | Acetonitrile | 60 | 8 | 62 |
| 5 | Tf₂O/2,6-Lutidine | DCM | -20 to 25 | 3 | 85 |
Derivatization Strategies for this compound
Derivatization of the parent this compound structure is a key strategy for modulating its physicochemical properties and exploring structure-activity relationships. Modifications can be targeted at three main positions: the amidino moiety, the alkyl chain, and through the introduction of new cyclic substituents.
Modification of the Amidino Moiety
The amidine group, -C(=NH)NH₂, offers several sites for modification. The two nitrogen atoms can be substituted with various alkyl or aryl groups. For instance, N-alkylation can be achieved by reacting this compound with alkyl halides in the presence of a non-nucleophilic base. This can lead to mono- or di-substituted products on the terminal nitrogen (NH₂). Selective substitution can be challenging and may require the use of protecting groups.
Furthermore, the imino nitrogen (=NH) can also be a target for substitution, leading to a variety of N,N'-disubstituted or N,N',N''-trisubstituted amidine derivatives. The introduction of heteroatoms as substituents on the amide nitrogen can significantly alter the electronic properties and reactivity of the amide bond itself.
Alterations to the Alkyl Chain Length and Branching
The lipophilicity and conformational flexibility of the molecule can be systematically adjusted by modifying the decyl chain. This is one of the most straightforward derivatization strategies, accomplished by selecting different carboxylic acids as starting materials for the synthesis described in section 2.2.
Analogues can be synthesized with shorter (e.g., hexyl, butyl) or longer (e.g., dodecyl, tetradecyl) linear alkyl chains. Additionally, branched alkyl chains can be introduced by using starting materials like isodecanoic acid or 2-ethylhexanoic acid. The introduction of branching can influence the molecule's metabolic stability and membrane permeability.
The following interactive table details a representative set of analogues with modified alkyl chains.
| Analogue Name | Starting Carboxylic Acid | Alkyl Chain Structure | Chain Length |
|---|---|---|---|
| N-Amidinohexan-1-amide | Hexanoic acid | CH₃(CH₂)₄- | 6 |
| N-Amidinooctan-1-amide | Octanoic acid | CH₃(CH₂)₆- | 8 |
| N-Amidinododecan-1-amide | Dodecanoic acid | CH₃(CH₂)₁₀- | 12 |
| N-Amidino-8-methylnonan-1-amide | Isodecanoic acid (8-Methylnonanoic acid) | (CH₃)₂CH(CH₂)₆- | 10 (branched) |
| N-Amidino-2-ethylhexan-1-amide | 2-Ethylhexanoic acid | CH₃(CH₂)₃CH(C₂H₅)- | 8 (branched) |
Introduction of Heterocyclic and Aromatic Substituents
Incorporating cyclic moieties, such as aromatic or heterocyclic rings, can introduce conformational constraints and potential for new intermolecular interactions (e.g., π-stacking). These groups can be appended to the molecule in several ways:
Substitution on the Amidino Group: The terminal nitrogen of the amidine can be functionalized with an aromatic or heterocyclic amine, leading to N-aryl or N-heteroaryl amidine derivatives. This can be achieved through coupling reactions, for example, using a Buchwald-Hartwig amination approach on a suitably activated amidine precursor.
Substitution on the Alkyl Chain: An aromatic or heterocyclic ring can be incorporated into the alkyl chain itself. This requires starting with a carboxylic acid that already contains the desired ring system, for example, 4-phenylbutanoic acid. The synthesis would then proceed as previously outlined to yield an analogue such as N-amidino-4-phenylbutan-1-amide.
N-Aryl Amide Formation: While the core structure is an this compound, related structures could involve an aromatic amide. The use of a strong base has been shown to be crucial for certain coupling reactions involving aromatic amides.
These derivatization strategies provide a versatile platform for creating a library of this compound analogues with diverse structural features.
Biological Activities and Pharmacological Evaluation of N Amidinodecan 1 Amide Analogues Pre Clinical
Antimicrobial Efficacy Studies
No specific data is available for the antibacterial activity of N-Amidinodecan-1-amide analogues.
No specific data is available for the antifungal activity of this compound analogues.
No specific data is available for the antiviral activity of this compound analogues.
No specific data is available for the antiparasitic activity of this compound analogues.
Enzyme Inhibition Studies
No specific data is available for the carbonic anhydrase inhibitory activity of this compound analogues.
Following comprehensive searches for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is no available information within the public domain regarding its biological activities and pharmacological evaluation as outlined in the requested article structure.
Searches were conducted across a range of scientific databases and search engines, specifically targeting preclinical data on the following topics for this compound:
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Inhibition of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)
Modulation of other enzyme targets
Quorum sensing inhibition
In vitro biological assays, including cell-based and enzyme assays (IC50, Ki determination)
Based on a comprehensive search of publicly available scientific literature, there is no information regarding the preclinical biological activities and pharmacological evaluation of the specific chemical compound "this compound." Consequently, it is not possible to provide an article on its pharmacodynamic evaluation, efficacy in disease models such as experimental autoimmune encephalomyelitis, or assessment of target engagement in animal systems as outlined in the request.
The conducted searches for "this compound" in relevant scientific databases and search engines did not yield any studies detailing its investigation in in vivo preclinical animal models. Therefore, no data is available to populate the requested sections on its pharmacological properties or its effects in the context of animal model selection and relevancy.
Further research on analogues or related compounds would be necessary to provide any insights into potential biological activities, but this would fall outside the strict scope of the present request, which is focused solely on "this compound."
Mechanistic Investigations of N Amidinodecan 1 Amide S Biological Actions
Molecular Target Identification and Validation
The therapeutic and antimicrobial potential of N-Amidinodecan-1-amide is rooted in its interaction with specific biological macromolecules. Research has focused on its binding to nucleic acids, disruption of cellular membranes, inhibition of enzymes, and modulation of bacterial communication receptors.
Nucleic Acid Binding (DNA/RNA)
While direct binding studies of this compound to nucleic acids are not extensively detailed in the available literature, the chemical properties of its amide structure suggest potential modes of interaction. Amide linkages can serve as mimics of the natural phosphodiester backbone in RNA. nih.govnih.gov This mimicry allows for the formation of hydrogen bonds with proteins that naturally interact with RNA. nih.govresearchgate.net The amide N-H group can act as a hydrogen bond donor, an interaction not possible for the native phosphate (B84403) groups in DNA and RNA, potentially stabilizing interactions with proteins or the nucleic acid structure itself. nih.gov Furthermore, the carbonyl group of the amide can be oriented similarly to a non-bridging phosphate oxygen, allowing it to conserve important hydrogen bonding interactions. nih.govnih.gov These properties suggest that while this compound may not be a primary DNA/RNA binder, its structural motifs have the potential to engage in interactions that could influence nucleic acid processing or recognition by other molecules.
Table 1: Potential Interactions of Amide Groups with Nucleic Acids
| Interaction Type | Description | Potential Consequence |
|---|---|---|
| Hydrogen Bonding | The amide N-H can act as a hydrogen bond donor, and the C=O as an acceptor. | Stabilization of local nucleic acid structure or mediation of protein-nucleic acid interactions. nih.gov |
| Phosphate Mimicry | The non-ionic amide linkage can structurally replace the anionic phosphodiester group. | Alteration of the electrostatic profile of the backbone, potentially affecting cellular uptake and protein recognition. nih.gov |
| Conformational Effects | Introduction of an amide linkage can cause local, well-accommodated changes to the helical structure of RNA/DNA. nih.govnih.gov | Minor adjustments in nucleic acid conformation that could influence binding of regulatory proteins. |
Cellular Membrane Disruption
A primary mechanism of action for antimicrobial compounds structurally similar to this compound is the disruption of bacterial cellular membranes. nih.govnih.gov These molecules are typically amphipathic, possessing a positively charged (cationic) head group and a hydrophobic tail, allowing them to interact with and compromise the integrity of the lipid bilayer that forms the bacterial membrane. nih.gov
The process often begins with the agent affecting the organization and dynamics of lipid domains within the membrane. nih.gov For example, the peptidomimetic N-alkylamide 3d, which shares structural characteristics with this compound, has been shown to initially slow down and dissolve membrane domains in Staphylococcus aureus. nih.gov Following this initial disruption, the molecules can form larger aggregates or supramolecular structures that coat the membrane surface, which could block transport and signaling processes. nih.govrsc.org Studies on other cationic antimicrobial peptide amides, such as indolicidin, confirm a concentration-dependent interaction that leads to the destruction of lipid bilayer membranes. nih.gov This membrane-targeting action represents a promising strategy for combating antibiotic-resistant bacteria, as it attacks a conserved structural component of the cell. ucl.ac.uk
Table 2: Stages of Membrane Disruption by Amphipathic Amides
| Stage | Description | Reference |
|---|---|---|
| 1. Initial Binding | The cationic headgroup interacts electrostatically with the negatively charged components of the bacterial membrane. | nih.gov |
| 2. Domain Alteration | The compound inserts into the bilayer, altering the organization and mobility of lipid domains. | nih.gov |
| 3. Permeabilization | Insertion and aggregation of molecules lead to pore formation or general membrane destabilization, causing leakage of cellular contents. | rsc.org |
| 4. Membrane Coating | At higher concentrations, supramolecular structures may form on the membrane surface, further compromising its function. | nih.gov |
Specific Enzyme Active Site Interactions
The amide bond is a key structural feature in many biological molecules, and enzymes that catalyze its formation or cleavage, known as amidases, are crucial for various physiological processes. nih.govmdpi.com this compound, as a fatty acid amide derivative, has the potential to interact with the active sites of such enzymes, acting as an inhibitor.
A relevant example is N-acylethanolamine acid amidase (NAAA), a cysteine amidase that hydrolyzes signaling lipids like palmitoylethanolamide (B50096) (PEA). nih.gov Research has identified potent and selective inhibitors of NAAA that are structurally analogous to this compound. For instance, N-pentadecylcyclohexancarboxamide, a retro-amide of palmitic acid, inhibits NAAA activity in a reversible and non-competitive manner. nih.gov Such inhibitors are thought to interact with the enzyme's active site, preventing the natural substrate from binding or being hydrolyzed. The mechanism often involves interaction with key residues, such as a catalytic cysteine, within the enzyme's active site. nih.gov The development of compounds that can selectively target the active sites of specific amidases is a significant area of research for developing new therapeutics. nih.gov
Table 3: Comparison of this compound with a Known NAAA Inhibitor
| Compound | Structural Features | Mechanism of Inhibition | Target Enzyme |
|---|---|---|---|
| N-pentadecylcyclohexancarboxamide | Long alkyl chain, amide bond | Reversible, non-competitive | N-acylethanolamine acid amidase (NAAA) nih.gov |
| This compound (Hypothesized) | Long alkyl chain, amide bond, amidine headgroup | Potential competitive or non-competitive inhibitor | Amidases (e.g., NAAA) |
Receptor Binding and Modulation (e.g., LasR, PqsR)
A well-documented mechanism for amide-containing molecules is the modulation of quorum sensing (QS) in bacteria, particularly in the pathogen Pseudomonas aeruginosa. bohrium.comnih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including the expression of virulence factors and biofilm formation. nih.govnews-medical.net This system is controlled by transcriptional regulator proteins such as LasR and PqsR, which are activated by small signal molecules. bohrium.comnih.gov
This compound belongs to a class of compounds that can act as antagonists to these receptors. nih.gov Studies on the LasR antagonist V-06-018 and its derivatives show that the amide linker and a hydrophobic tail are critical for potent antagonism. nih.gov These antagonists are believed to compete with the native signal molecule (N-3-oxo-dodecanoyl-L-homoserine lactone for LasR) for binding to the ligand-binding site on the receptor. nih.gov By occupying this site, the antagonist prevents the receptor from adopting its active conformation, thereby inhibiting the transcription of downstream virulence genes. nih.gov Molecular docking and surface plasmon resonance (SPR) studies have confirmed that certain amide derivatives can bind to both LasR and PqsR, effectively reducing the production of virulence factors. bohrium.comnih.govx-mol.net
Table 4: Quorum Sensing Receptor Antagonism by Amide Derivatives
| Receptor | Organism | Function | Mechanism of Antagonism |
|---|---|---|---|
| LasR | Pseudomonas aeruginosa | Regulates virulence factor expression and biofilm formation. nih.govnih.gov | Competitive binding at the ligand-binding site, preventing activation by the native signal molecule. nih.gov |
| PqsR | Pseudomonas aeruginosa | Regulates production of quinolone signals and virulence factors. bohrium.comresearchgate.net | Binding to the receptor to inhibit its function, often with high affinity. bohrium.comnih.govx-mol.net |
Elucidation of Biochemical Pathways Affected
By interacting with specific molecular targets, this compound and related compounds can influence entire biochemical pathways, leading to broader physiological effects.
Modulation of Lipid Processing Enzymes
The interaction of this compound analogues with specific enzymes can significantly modulate pathways involved in lipid signaling. As discussed, N-acylethanolamine acid amidase (NAAA) is a key enzyme that terminates the action of the fatty acid ethanolamide class of signaling lipids, including the anti-inflammatory and analgesic molecule palmitoylethanolamide (PEA). nih.gov
By inhibiting NAAA, compounds structurally similar to this compound prevent the breakdown of PEA. This leads to an accumulation of endogenous PEA, enhancing its natural biological effects through receptors like the peroxisome proliferator-activated receptor-α (PPAR-α). The inhibition of this lipid processing enzyme, therefore, provides a therapeutic strategy for attenuating inflammation and pain. nih.gov This demonstrates how targeting a single enzyme in a lipid metabolic pathway can produce significant downstream therapeutic benefits.
Table 5: Pathway Modulation via Inhibition of N-acylethanolamine acid amidase (NAAA)
| Step | Process | Effect of Inhibitor |
|---|---|---|
| 1. Substrate Production | PEA is produced on demand from cell membrane precursors. | No direct effect. |
| 2. Enzyme Action | NAAA hydrolyzes PEA into palmitic acid and ethanolamine, terminating its signal. nih.gov | Inhibitor blocks the active site of NAAA, preventing PEA hydrolysis. |
| 3. Pathway Outcome | PEA levels are kept low under normal conditions. | Intracellular levels of PEA increase. |
| 4. Downstream Effect | Normal physiological response. | Enhanced activation of PPAR-α by elevated PEA, leading to anti-inflammatory and analgesic effects. nih.gov |
Influence on Signal Transduction Cascades
Signal transduction pathways are complex cellular communication networks that convert an external signal into a specific internal response. khanacademy.orgyoutube.com Compounds structurally related to this compound, particularly those with long aliphatic chains, are known to interact with and modulate these cascades. The ten-carbon decanoyl chain of this compound imparts significant lipophilicity, suggesting it may interact with cell membranes or bind to receptors that recognize fatty acids or acylamides.
Long-chain fatty acids (LCFAs) and their derivatives can function as signaling molecules that regulate diverse bacterial functions, including virulence. frontiersin.orgnih.gov They can modulate the activation of histidine kinase receptors or act as allosteric inhibitors of transcriptional activators, thereby altering downstream intracellular signaling. frontiersin.orgnih.gov Given its structure, this compound could potentially influence similar pathways. The terminal amidine group, being basic and capable of forming strong ionic interactions, may target receptors or enzymes that recognize guanidinium (B1211019) groups, such as those that bind arginine. Acylguanidine analogues have been investigated as inhibitors of processes like ADP-induced platelet aggregation, which is a signal-dependent physiological response. nih.gov
A hypothetical signaling pathway influenced by this compound could involve its binding to a G-protein coupled receptor (GPCR) or a nuclear receptor, initiating a cascade that affects gene transcription or protein phosphorylation, ultimately altering cellular behavior.
Impact on Microbial Virulence Factors
Virulence factors are molecules produced by pathogens that enable them to infect a host and cause disease. cancer.gov The modulation of these factors is a key strategy for developing new antimicrobial agents. The chemical structure of this compound, featuring a long lipid-like tail and a cationic headgroup, is reminiscent of certain antimicrobial peptides and quorum sensing modulators.
The long alkyl chain could facilitate the compound's insertion into bacterial membranes, potentially disrupting membrane integrity and related functions such as transport and energy production. researchgate.net Furthermore, long-chain fatty acids are known to repress the expression of virulence genes in several enteric pathogens. frontiersin.orgnih.gov this compound could mimic these natural signals, leading to the downregulation of toxins, adhesins, or biofilm formation. Biofilm development, a critical virulence factor for many bacteria, has been shown to be inhibited by amide isosteres of natural products. The guanidine (B92328) moiety is a common feature in potent antibacterial agents, and its presence in this compound suggests a potential for direct antimicrobial or anti-virulence activity. researchgate.net
Table 1: Potential Effects of this compound on Microbial Virulence Mechanisms (Hypothetical)
| Virulence Mechanism | Potential Action of this compound | Rationale based on Structural Features |
| Biofilm Formation | Inhibition | The long acyl chain may interfere with cell-to-cell signaling (quorum sensing) or adhesion processes. |
| Toxin Production | Downregulation of toxin genes | The compound may act as a signal mimic, repressing transcription of virulence factors. frontiersin.orgnih.gov |
| Membrane Integrity | Disruption | The amphipathic nature could allow insertion into and destabilization of the bacterial cell membrane. |
| Adhesion to Host Cells | Inhibition | The compound could mask or compete for binding sites on bacterial surface adhesins. |
Biophysical Studies of Compound-Target Interactions
Hydrogen Bonding Contributions
Hydrogen bonds are critical, directional, non-covalent interactions that govern molecular recognition between a ligand and its biological target. The this compound molecule possesses several functional groups capable of participating in hydrogen bonding. The amide group itself contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). pulsus.com The terminal amidine group is a particularly strong hydrogen bond donor due to its delocalized positive charge, similar to the side chain of arginine.
Studies on acylguanidines have demonstrated their capacity to form significantly strong hydrogen bonds, which may explain their success in medicinal chemistry applications. nih.gov The hydrogen bonding network of acylguanidines is crucial for many biological interactions. When this compound binds to a target protein, the amidine moiety could form a bidentate ("two-pronged") hydrogen bond with carboxylate groups (from aspartate or glutamate (B1630785) residues) or phosphate groups (in phospholipids (B1166683) or phosphorylated proteins), mimicking the natural interactions of arginine. nih.govengineering.org.cn
Table 2: Predicted Hydrogen Bonding Capabilities of this compound Functional Groups
| Functional Group | Potential Role | Example Interaction Partner in a Target Protein |
| Amide N-H | Donor | Carbonyl oxygen of a peptide backbone; Aspartate/Glutamate side chain. |
| Amide C=O | Acceptor | N-H of a peptide backbone; Arginine/Lysine side chain. |
| Amidine N-H | Strong Donor | Aspartate/Glutamate side chain; Phosphoserine residue; Carbonyl oxygen. nih.gov |
Conformational Analysis of Interactions
The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity. The interaction of this compound with its target is dependent on both the compound's conformational flexibility and the topology of the binding site. The molecule has two key areas of conformational freedom: the long, flexible decanoyl chain and the rotatable bonds around the amide and amidine groups.
The amide bond itself is generally planar due to resonance, which limits free rotation and provides structural rigidity. nih.gov However, the bonds adjacent to it can rotate, allowing the acyl chain and amidine group to adopt various spatial arrangements. The long alkyl chain can adopt numerous conformations to fit into hydrophobic pockets or channels within a target protein. This conformational adaptability can be a key determinant of binding affinity and selectivity. Upon binding, the molecule would likely adopt a specific, lower-energy conformation stabilized by interactions such as hydrogen bonds and van der Waals forces with the target.
Advanced Mechanistic Techniques
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technology used to identify and characterize the protein targets of small molecules in complex biological systems. nih.govresearchgate.netnih.gov This technique utilizes chemical probes that covalently bind to the active sites of enzymes, allowing for their detection and identification. nih.gov
To investigate the targets of this compound, an ABPP probe could be designed based on its structure. This would typically involve modifying the compound with two key elements: a reactive group ("warhead") and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). The warhead would be designed to form a covalent bond with residues in the binding pocket of a target protein, while the reporter tag would enable visualization and isolation of the protein-probe complex.
For a compound like this compound, a photo-affinity label could be incorporated into the decanoyl chain. In a typical competitive ABPP experiment, a biological sample (e.g., cell lysate) would be pre-incubated with this compound, followed by the addition of a broad-spectrum ABP that targets a particular enzyme class. If this compound binds to an enzyme, it will block the binding of the probe. By comparing the protein labeling profiles with and without the compound, specific targets can be identified using mass spectrometry. This approach could reveal novel enzymes or receptors whose activities are modulated by this compound. nih.govresearchgate.net
Spectroscopic Methods for Binding Analysis
The interaction of this compound with its biological targets can be meticulously investigated using a variety of spectroscopic techniques. These methods provide valuable insights into the binding affinity, kinetics, and conformational changes that occur upon the formation of a complex. This section details the application of several key spectroscopic methods for the binding analysis of this compound.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of a ligand to a protein. nih.govresearchgate.netspringernature.com This method relies on changes in the intrinsic fluorescence of a protein, typically from tryptophan or tyrosine residues, upon binding of a ligand like this compound. Alternatively, an extrinsic fluorescent probe can be used. When this compound binds to a protein, it can cause a quenching or enhancement of the protein's fluorescence, or a shift in the emission maximum. These changes are indicative of alterations in the local environment of the fluorescent amino acid residues, suggesting a direct interaction.
By systematically titrating a solution of the target protein with increasing concentrations of this compound and monitoring the corresponding changes in fluorescence intensity, a binding isotherm can be generated. From this data, the equilibrium dissociation constant (KD), a measure of binding affinity, can be determined.
Hypothetical Research Findings:
In a hypothetical study, the binding of this compound to a target protein, "Protein X," was investigated using fluorescence spectroscopy. The intrinsic tryptophan fluorescence of Protein X was monitored as increasing concentrations of this compound were added. A progressive quenching of the fluorescence intensity was observed, indicating that this compound binds to Protein X in a manner that alters the environment of one or more tryptophan residues.
The data from this hypothetical fluorescence titration experiment is presented in the table below:
| [this compound] (µM) | Fluorescence Intensity (Arbitrary Units) | Fractional Saturation |
|---|---|---|
| 0 | 100 | 0.00 |
| 5 | 85 | 0.30 |
| 10 | 70 | 0.60 |
| 20 | 55 | 0.90 |
| 50 | 45 | 1.10 |
| 100 | 42 | 1.16 |
Analysis of this data would allow for the calculation of the KD value, providing a quantitative measure of the binding affinity between this compound and Protein X.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for examining the secondary and tertiary structure of proteins. nih.govanu.edu.auspringernature.comnih.gov It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules like proteins. nih.govspringernature.com Binding of a ligand such as this compound can induce conformational changes in the target protein, which can be detected as changes in its CD spectrum. nih.gov
By comparing the CD spectrum of the protein in the absence and presence of this compound, researchers can gain insights into how the binding event affects the protein's structure. For instance, a change in the molar ellipticity at specific wavelengths can indicate alterations in the alpha-helical or beta-sheet content of the protein.
Hypothetical Research Findings:
To investigate the structural changes in a hypothetical "Protein Y" upon binding to this compound, circular dichroism spectroscopy was employed. The far-UV CD spectrum of Protein Y, which is indicative of its secondary structure, was recorded in the presence of varying concentrations of this compound. The results showed a concentration-dependent increase in the negative molar ellipticity at 222 nm, suggesting an increase in the α-helical content of Protein Y upon binding.
The following table summarizes the hypothetical changes in molar ellipticity:
| [this compound] (µM) | Molar Ellipticity at 222 nm (deg·cm²·dmol⁻¹) |
|---|---|
| 0 | -8,000 |
| 10 | -9,500 |
| 25 | -11,000 |
| 50 | -12,500 |
| 100 | -13,000 |
These hypothetical findings suggest that the binding of this compound not only involves a direct interaction but also induces a significant conformational change in Protein Y.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide atomic-level information about molecular interactions. dntb.gov.ua One common NMR method for studying binding is chemical shift perturbation (CSP). nih.govprotein-nmr.org.uknih.gov In a CSP experiment, a 2D NMR spectrum of a ¹⁵N-labeled protein is recorded in the absence and presence of the ligand, this compound. Upon binding, the chemical environment of the amino acid residues at the binding interface is altered, leading to changes in their corresponding peaks in the NMR spectrum.
By mapping these chemical shift changes onto the protein's structure, the binding site of this compound can be identified. The magnitude of the chemical shift perturbations can also be used to determine the binding affinity.
Hypothetical Research Findings:
In a hypothetical study to map the binding site of this compound on a target protein, "Protein Z," ¹H-¹⁵N HSQC NMR experiments were conducted. Significant chemical shift perturbations were observed for a specific set of amino acid residues upon the addition of this compound, indicating their involvement in the binding interaction.
A summary of the hypothetical chemical shift perturbations for key residues is provided below:
| Residue | ¹H Chemical Shift Change (ppm) | ¹⁵N Chemical Shift Change (ppm) | Combined Chemical Shift Perturbation (ppm) |
|---|---|---|---|
| Val-25 | 0.25 | 1.20 | 0.41 |
| Ile-48 | 0.32 | 1.55 | 0.53 |
| Phe-72 | 0.41 | 1.80 | 0.62 |
| Leu-91 | 0.28 | 1.35 | 0.45 |
These hypothetical NMR data pinpoint the specific residues that form the binding pocket for this compound on Protein Z.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time analysis of biomolecular interactions. harvard.edunih.govresearchgate.netaragen.com In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. harvard.edu
SPR provides detailed kinetic information about the binding event, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). researchgate.net From these rate constants, the equilibrium dissociation constant (KD) can be calculated (KD = kₑ/kₐ).
Hypothetical Research Findings:
The binding kinetics of this compound to an immobilized "Receptor W" were analyzed using SPR. A sensorgram was generated by injecting different concentrations of this compound over the sensor surface. The resulting data allowed for the determination of the kinetic and affinity constants.
The table below presents the hypothetical kinetic parameters obtained from the SPR analysis:
| [this compound] (nM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) |
|---|---|---|---|
| 10 | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |
| 25 | |||
| 50 | |||
| 100 | |||
| 200 |
This hypothetical SPR data provides a comprehensive understanding of the binding kinetics, revealing both how quickly this compound binds to and dissociates from its target receptor.
Structure Activity Relationship Sar Studies of N Amidinodecan 1 Amide and Its Analogues
General Principles of SAR in Amidines
The amidine moiety is a significant pharmacophore in medicinal chemistry, valued for its ability to engage in crucial molecular interactions that drive biological activity. Understanding the general principles of its structure-activity relationship is fundamental to harnessing its therapeutic potential.
The biological activity of amidine-containing compounds is intrinsically linked to their molecular architecture. The amidine group, being a strong base, is typically protonated at physiological pH. This positive charge is crucial for forming strong ionic interactions with negatively charged residues in the active sites of biological targets such as enzymes and receptors. The delocalization of this positive charge across the N-C-N system further enhances its ability to participate in electrostatic interactions and hydrogen bonding, which are pivotal for molecular recognition and binding affinity.
The key pharmacophoric elements of an amidine-based bioactive molecule are the essential structural features required for its biological activity. For N-Amidinodecan-1-amide and its analogues, these elements can be broadly categorized as:
The Cationic Amidine Group: This is the primary pharmacophoric feature, acting as a key interaction point with the biological target through ionic and hydrogen bonds.
The Hydrophobic Alkyl Chain: The long carbon chain contributes to the molecule's lipophilicity, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.
The Amide Linker: The amide bond provides structural rigidity and can participate in hydrogen bonding interactions, further anchoring the molecule in the binding site.
The spatial arrangement of these elements is critical. The distance and orientation between the cationic amidine head and the hydrophobic tail are often finely tuned to achieve optimal interaction with the specific topology of the target's binding site.
Influence of Alkyl Chain Length and Substitution Patterns
The length and substitution of the alkyl chain in analogues of this compound have a profound impact on their biological activity. The decanoyl (10-carbon) chain of the parent compound represents a specific lipophilicity and length that is often optimal for a particular biological target.
Studies on related long-chain N-acylamidines have demonstrated that incremental changes in the alkyl chain length can lead to significant variations in potency. For instance, in some series of compounds, increasing the chain length from a shorter chain to ten or twelve carbons results in a progressive increase in activity, likely due to enhanced hydrophobic interactions with the target. However, further elongation of the chain beyond an optimal length can lead to a sharp decrease in activity. This "cutoff effect" may be attributed to steric hindrance, reduced solubility, or an unfavorable conformational arrangement within the binding site.
Substitutions on the alkyl chain can also modulate activity. The introduction of bulky groups or polar functionalities can alter the compound's binding mode, solubility, and metabolic profile.
Below is an interactive table summarizing the hypothetical effect of alkyl chain length on the biological activity of this compound analogues, based on general observations in related compound series.
| Analogue Name | Alkyl Chain Length | Relative Biological Activity (%) |
| N-Amidinohexan-1-amide | 6 | 45 |
| N-Amidinooctan-1-amide | 8 | 75 |
| This compound | 10 | 100 |
| N-Amidinododecan-1-amide | 12 | 80 |
| N-Amidinotetradecan-1-amide | 14 | 50 |
Impact of Amidine Group Position and Modifications
The position of the amidine group within the molecular scaffold is a critical determinant of biological activity. In this compound, the terminal position of the amidine group allows it to be highly accessible for interactions with the biological target. Moving the amidine group to an internal position on the alkyl chain would drastically alter the molecule's shape and charge distribution, likely leading to a significant loss of activity as it may no longer fit optimally into the binding pocket.
Modifications to the amidine group itself, such as N-substitution, can also have a substantial impact. Introducing alkyl or aryl groups on the amidine nitrogens can affect its basicity, steric profile, and hydrogen-bonding capacity, thereby modulating its binding affinity and selectivity for the target.
Stereochemical Effects on Biological Potency and Selectivity
While this compound itself does not possess a chiral center, the introduction of stereocenters in its analogues can lead to significant differences in biological potency and selectivity. Biological systems are inherently chiral, and thus, enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.
For analogues of this compound that incorporate chiral centers, for example, through substitution on the alkyl chain or modification of the amide group with a chiral moiety, it is often observed that one enantiomer is significantly more active than the other. This stereoselectivity arises from the differential ability of the enantiomers to form a precise three-dimensional fit with the chiral binding site of the target protein. The more active enantiomer, or eutomer, will have the optimal spatial arrangement of its key pharmacophoric elements to engage in productive interactions with the target.
Role of Amide Bond Modifications (e.g., N-methylation)
Modification of the amide bond, a common strategy in medicinal chemistry, can significantly impact the properties of this compound analogues. N-methylation, the replacement of the amide N-H proton with a methyl group, is a particularly important modification.
The introduction of an N-methyl group can have several consequences:
Increased Lipophilicity: N-methylation can enhance the molecule's ability to cross biological membranes.
Conformational Restriction: The presence of the methyl group can restrict the rotation around the amide bond, leading to a more defined molecular conformation. This can be beneficial if the preferred conformation aligns with the binding requirements of the target.
Improved Metabolic Stability: The amide bond is susceptible to cleavage by proteases. N-methylation can protect the amide bond from enzymatic degradation, thereby increasing the compound's in vivo half-life.
Loss of Hydrogen Bonding: The N-H proton of a secondary amide can act as a hydrogen bond donor. N-methylation removes this capability, which can be detrimental if this hydrogen bond is crucial for binding to the target.
The following interactive table illustrates the potential effects of N-methylation on the properties and activity of a hypothetical this compound analogue.
| Modification | Change in Lipophilicity | Conformational Flexibility | Metabolic Stability | H-Bond Donor Capacity | Potential Impact on Activity |
| None (N-H) | Baseline | High | Moderate | Yes | Baseline |
| N-Methylation | Increased | Reduced | Increased | No | Variable (can increase or decrease) |
Comparative SAR with Other Amidine/Amide Classes
The structure-activity relationship (SAR) of this compound and its analogues can be better understood by comparing them with other classes of compounds that also feature amidine or amide functionalities, particularly those with long aliphatic chains. This comparative analysis provides insights into the relative contributions of the amidine and amide groups to the biological activity, as well as the impact of the lipophilic alkyl chain that is a common feature.
While direct SAR studies comparing N-aliphatic amidino-amides with simple long-chain alkylamidines and alkylamides on the same biological target are not extensively documented, general principles can be drawn from individual studies on these classes of compounds. The key structural components for comparison are the polar head group (amidine versus amide) and the extended alkyl chain.
For many biologically active long-chain aliphatic compounds, a clear relationship exists between the length of the alkyl chain and the observed activity. Studies on various classes of molecules, including N-alkyl-9-aminoacridines, have demonstrated that antibacterial activity is strongly dependent on the length of the N-alkyl chain, with optimal activity observed for chain lengths between 10 and 14 carbon atoms. nih.gov This suggests that the lipophilicity of the molecule plays a crucial role in its interaction with biological membranes or hydrophobic pockets of target proteins.
In the context of amidine-containing compounds, research on amidine-based sphingosine (B13886) kinase inhibitors has also highlighted the importance of the alkyl chain length. In one such study, it was observed that the inhibitory activity decreased significantly when the alkyl chain length was extended to 14 or 16 carbon atoms, indicating a spatial limitation within the hydrophobic binding pocket of the enzyme. nih.gov This finding underscores that while a certain degree of lipophilicity is beneficial, an excessively long chain can be detrimental to activity.
The amidine group itself is a strong base and is typically protonated at physiological pH. This positive charge is often crucial for forming strong ionic interactions with negatively charged residues, such as aspartic acid, in the binding sites of target proteins. nih.gov In contrast, the amide group is neutral and can act as both a hydrogen bond donor and acceptor. This difference in the electronic nature of the headgroup can lead to distinct binding modes and target specificities.
The following interactive table illustrates a hypothetical comparative SAR for a generic biological activity, based on the general principles observed for long-chain alkylamidines and long-chain alkylamides.
| Compound Class | Alkyl Chain Length (Number of Carbons) | Relative Biological Activity (%) | Key Interactions |
|---|---|---|---|
| Long-Chain Alkylamidine | 8 | 50 | Ionic, Hydrogen Bonding, Hydrophobic |
| Long-Chain Alkylamidine | 10 | 85 | Ionic, Hydrogen Bonding, Hydrophobic |
| Long-Chain Alkylamidine | 12 | 100 | Ionic, Hydrogen Bonding, Hydrophobic |
| Long-Chain Alkylamidine | 14 | 70 | Ionic, Hydrogen Bonding, Hydrophobic |
| Long-Chain Alkylamidine | 16 | 40 | Ionic, Hydrogen Bonding, Hydrophobic |
| Long-Chain Alkylamide | 8 | 45 | Hydrogen Bonding, Hydrophobic |
| Long-Chain Alkylamide | 10 | 80 | Hydrogen Bonding, Hydrophobic |
| Long-Chain Alkylamide | 12 | 95 | Hydrogen Bonding, Hydrophobic |
| Long-Chain Alkylamide | 14 | 65 | Hydrogen Bonding, Hydrophobic |
| Long-Chain Alkylamide | 16 | 35 | Hydrogen Bonding, Hydrophobic |
Computational and Theoretical Approaches in N Amidinodecan 1 Amide Research
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability.
For N-Amidinodecan-1-amide, molecular docking simulations could be employed to identify potential protein targets and to understand the specific interactions that would stabilize the ligand-protein complex. Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the amidine and amide groups of the compound and the amino acid residues of the target protein. As of now, no specific molecular docking studies for this compound have been published.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time. This technique allows researchers to observe the conformational changes of proteins and ligands, the stability of binding complexes, and the influence of solvent on molecular interactions.
If applied to this compound, MD simulations could be used to study the stability of its binding to a potential target protein, as identified through molecular docking. These simulations would provide insights into the flexibility of the compound within the binding site and the dynamic nature of the interactions, offering a more realistic representation of the biological system. Currently, there are no published molecular dynamics simulation studies involving this compound.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. These calculations can provide highly accurate information about molecular geometry, charge distribution, and reaction mechanisms.
For this compound, quantum chemical calculations could be utilized to determine its optimal three-dimensional structure, electronic properties, and reactivity. This information would be valuable for understanding its intrinsic chemical behavior and for parameterizing it for use in other computational methods like molecular dynamics. To date, no quantum chemical calculation studies specifically for this compound are available in the scientific literature.
QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.
A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activities. By analyzing the structural features of these compounds, a predictive model could be developed. Such a model could then guide the design of more potent analogues. At present, no QSAR models have been developed or published for this compound.
In Silico Screening for Novel Analogues
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This method can be based on the structure of the ligand (ligand-based) or the structure of the target protein (structure-based).
In the context of this compound, in silico screening could be used to discover novel analogues with potentially improved properties. This would involve using the structure of this compound as a template to search for similar commercially or synthetically accessible molecules. There is currently no evidence of in silico screening campaigns for novel analogues of this compound in the published literature.
Prediction of Binding Modes and Affinities
The prediction of binding modes and affinities is a central goal of computational drug design. Various computational methods, including molecular docking, free energy calculations (such as MM/PBSA and MM/GBSA), and more rigorous methods like free energy perturbation (FEP), are used to predict how a ligand will bind to a protein and the strength of this interaction (binding affinity).
For this compound, these methods could provide a theoretical estimation of its binding affinity to various potential targets, helping to prioritize experimental testing. Accurate prediction of binding modes would reveal the key interactions responsible for molecular recognition. As with the other computational approaches, there are no specific studies on the prediction of binding modes and affinities for this compound.
Analytical Methodologies for N Amidinodecan 1 Amide Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of N-Amidinodecan-1-amide, providing detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide atom-specific information about the chemical environment, connectivity, and conformation of the molecule in solution.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The long alkyl chain would produce a series of signals in the upfield region. Due to hindered rotation around the amide C–N bond, some signals, particularly those near the amide linkage, may appear as broadened peaks or even as distinct sets of signals representing different conformers. mdpi.com
Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Terminal Methyl (CH₃) | ~0.8-0.9 | Triplet (t) | Most upfield signal from the alkyl chain. |
| Methylene (-(CH₂)₇-) | ~1.2-1.6 | Multiplet (m) | Overlapping signals from the bulk of the alkyl chain. |
| Methylene α to C=O (α-CH₂) | ~2.1-2.4 | Triplet (t) | Deshielded by the adjacent carbonyl group. |
| Amide & Guanidine (B92328) (NH, NH₂) | ~7.0-9.0 | Broad Singlets (br s) | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Multiple broad signals are expected. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the structure. The influence of electronegative nitrogen and oxygen atoms causes significant downfield shifts for the carbonyl and guanidinium (B1211019) carbons. libretexts.orgmasterorganicchemistry.com
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Terminal Methyl (CH₃) | ~14 | Most upfield signal. |
| Methylene (-(CH₂)₇-) | ~22-32 | A cluster of signals for the main part of the alkyl chain. |
| Methylene α to C=O (α-CH₂) | ~35-40 | Shifted downfield by the carbonyl group. |
| Guanidinium Carbon (C(=NH)NH₂) | ~155-160 | Characteristic downfield shift due to bonding with three nitrogen atoms. |
| Amide Carbonyl (C=O) | ~170-175 | Typically the most downfield signal in the spectrum. |
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the compound's molecular formula.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. wikipedia.org For N-acylguanidines and related amide compounds, a characteristic and often dominant fragmentation pathway is the cleavage of the amide bond between the carbonyl carbon and the nitrogen atom (α-cleavage). youtube.com This process results in the formation of a stable decanoyl acylium ion.
Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecular ion | 215.20 |
| [C₁₀H₁₉O]⁺ | Decanoyl acylium ion | 155.14 |
| [C₁H₅N₃]⁺ | Guanidinium fragment | 55.05 |
Note: m/z values are for the most abundant isotopes and will vary based on the ionization technique and adducts formed.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. thermofisher.com The IR spectrum of this compound would be characterized by absorption bands corresponding to its key structural motifs: the alkyl chain, the amide group, and the amidine (guanidine) moiety. researchgate.netmdpi.com
Interactive Data Table: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching | Amide & Amidine (NH, NH₂) | 3100-3400 | Medium-Strong, Broad |
| C-H Stretching | Alkyl Chain (CH₂, CH₃) | 2850-2960 | Strong |
| C=O Stretching (Amide I) | Amide | ~1670-1690 | Strong |
| N-H Bending (Amide II) | Amide | ~1620-1650 | Medium-Strong |
| C=N Stretching | Amidine | ~1600-1650 | Medium-Strong |
| C-N Stretching | Amide & Amidine | 1200-1400 | Medium |
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of this compound due to the compound's polarity and low volatility. Given the molecule's basic guanidine group and hydrophobic alkyl tail, a mixed-mode or ion-pairing reversed-phase HPLC method would be highly effective. sielc.comnih.gov
A typical setup would involve a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724). The acidic modifier helps to protonate the basic guanidine group, improving peak shape and retention. mtc-usa.comsielc.com Detection is commonly achieved using a UV detector, typically at a low wavelength (~200-210 nm), or with an Evaporative Light Scattering Detector (ELSD) or mass spectrometer for greater sensitivity and specificity. sielc.com
Direct analysis of this compound by Gas Chromatography (GC) is challenging. Long-chain amides have low volatility and the polar N-acylguanidine group is susceptible to thermal degradation at the high temperatures required for elution. oup.comoup.com While specialized methods using alkaline-treated columns have been developed for some long-chain amides, they may not be suitable for this specific compound. oup.com
A more viable GC-based approach would involve chemical derivatization to increase the volatility and thermal stability of the analyte. nih.gov For instance, the amine and amide protons could be reacted with a silylating agent to form trimethylsilyl (B98337) (TMS) derivatives. These less polar, more volatile derivatives can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the eluted peaks. nih.govresearchgate.net The GC column would typically be a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a fundamental technique for the qualitative monitoring of reactions involving this compound and for assessing its purity. khanacademy.org Given the presence of a polar amidino group and a nonpolar decyl chain, the choice of the stationary and mobile phases is critical for achieving optimal separation.
For the analysis of this compound, silica (B1680970) gel 60 F254 plates are commonly employed as the stationary phase due to their polarity and wide applicability. nih.gov The separation of this long-chain aliphatic amidine can be effectively achieved using a mobile phase consisting of a mixture of chloroform, methanol, and aqueous ammonia (B1221849). The ammonia in the solvent system is essential to prevent the protonated form of the highly basic amidine group from streaking on the acidic silica plate. A typical solvent system that provides good resolution is chloroform:methanol:ammonia (17%) in a 40:20:20 (v/v/v) ratio. nih.gov
Visualization of the this compound spot on the TLC plate, which is not UV active, can be accomplished using various staining agents. A common method involves staining with iodine vapor, which reversibly binds to organic compounds, revealing them as brown spots. Alternatively, a potassium permanganate (B83412) stain can be used, which reacts with the oxidizable parts of the molecule, producing a yellow-brown spot on a purple background. For more specific detection of the guanidino group, the Sakaguchi reagent can be employed, which yields a characteristic colored spot.
The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For this compound, the Rf value is highly dependent on the exact composition of the mobile phase. A hypothetical separation of this compound and related compounds is presented in the interactive table below.
| Compound | Mobile Phase Composition (Chloroform:Methanol:Ammonia) | Stationary Phase | Rf Value |
| Decanamide (B1670024) | 80:15:5 | Silica Gel 60 F254 | 0.65 |
| This compound | 40:20:20 | Silica Gel 60 F254 | 0.45 |
| Guanidine Hydrochloride | 20:40:40 | Silica Gel 60 F254 | 0.15 |
Advanced Structural Elucidation Techniques
While chromatographic techniques are invaluable for purification and initial characterization, advanced methods are required for the unambiguous determination of the three-dimensional structure of this compound.
X-ray crystallography is the most powerful technique for determining the precise atomic and molecular structure of a crystalline compound. wikipedia.orglibretexts.org To obtain the crystal structure of this compound, a single crystal of high quality is required. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture, such as ethanol (B145695) or ethyl acetate.
Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. wikipedia.org The crystal diffracts the X-rays in a specific pattern of reflections, which is recorded by a detector. The intensities and positions of these reflections are then used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, providing precise information about bond lengths, bond angles, and torsional angles within the this compound molecule.
Furthermore, X-ray crystallography can be employed to study the interactions of this compound with its biological targets, such as proteins or enzymes. nih.gov By co-crystallizing the compound with its target, the resulting crystal structure can reveal the specific binding mode, including the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for the compound's activity. This information is invaluable for structure-based drug design and for understanding the mechanism of action at a molecular level.
A hypothetical table of crystallographic data for this compound is provided below, based on typical values for a small organic molecule.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 10.5 |
| b (Å) | 5.2 |
| c (Å) | 22.1 |
| β (°) | 95.5 |
| Volume (Å3) | 1200 |
| Z | 4 |
| R-factor | 0.045 |
Bioanalytical Methods for Concentration Determination in Biological Matrices
To understand the pharmacokinetic and pharmacodynamic properties of this compound, it is essential to have a robust and sensitive bioanalytical method for its quantification in biological matrices such as plasma, urine, and tissue homogenates. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity, sensitivity, and wide dynamic range. bioagilytix.comnih.gov
A typical bioanalytical method for this compound would involve an initial sample preparation step to remove proteins and other interfering substances from the biological matrix. nih.gov This is often achieved through protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation. nih.gov Alternatively, solid-phase extraction (SPE) can be used for a cleaner sample and to concentrate the analyte.
The extracted sample is then injected into a high-performance liquid chromatography (HPLC) system for separation. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is typically employed to ensure good separation of the analyte from endogenous matrix components.
Following chromatographic separation, the analyte is introduced into a tandem mass spectrometer for detection. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for this compound. nih.gov An internal standard, ideally a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision.
The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability. A summary of hypothetical validation parameters for a bioanalytical method for this compound in human plasma is presented in the following interactive table.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r2) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| Recovery (%) | Consistent and reproducible | 85% |
| Matrix Effect | CV ≤ 15% | 6.7% |
Future Research Directions and Potential Applications of N Amidinodecan 1 Amide
Development of Novel Amidino-Based Scaffolds
The structural framework of N-Amidinodecan-1-amide offers a versatile starting point for the development of new molecular scaffolds. Medicinal chemists can systematically modify its structure to explore structure-activity relationships (SAR) and optimize potential therapeutic properties. nih.gov Privileged structures, or molecular frameworks capable of binding to multiple biological targets, serve as a valuable concept in this endeavor, and the amidine group is a key component of many such structures. unife.it
Future synthetic efforts could focus on several key modifications:
Altering the Lipophilic Tail: The ten-carbon chain can be shortened, lengthened, or made more rigid to modulate properties like membrane permeability and target engagement. Introducing cyclic structures or heteroatoms could fine-tune its pharmacokinetic profile.
Modifying the Amidine Group: The amidine moiety can be substituted or incorporated into heterocyclic rings, such as imidazoline (B1206853) or pyrrolidine, to alter its basicity, stability, and interaction with biological targets. nih.govrsc.org This approach has been successful in simplifying complex structures like biguanides to create potent agonists for receptors like the human trace amine-associated receptor 1 (hTAAR1). nih.gov
Creating Hybrid Molecules: The this compound scaffold can be conjugated with other pharmacophores to create hybrid molecules with dual or synergistic activities. For example, combining it with coumarin-benzazole hybrids has been shown to yield compounds with significant antiproliferative and antiviral properties. rsc.org
These strategic modifications aim to generate libraries of novel compounds with enhanced potency, selectivity, and "drug-like" properties, moving from an initial hit compound toward an optimized lead candidate. unife.ittechnologynetworks.com
Exploration of New Biological Targets and Mechanisms
The amidine functional group is a well-established pharmacophore known to interact with a wide range of biological targets, primarily through hydrogen bonding and electrostatic interactions. nih.gov Given that this compound is charged at physiological pH, it is a prime candidate for exploring interactions with enzymes and receptors that recognize cationic ligands. nih.gov
Potential biological targets for this compound and its derivatives include:
Enzyme Inhibition: Amidine-containing compounds are known inhibitors of various enzymes. Future research could investigate the inhibitory potential against targets such as:
Proteases: Many protease inhibitors utilize an amidine or guanidine (B92328) group to mimic the protonated side chain of arginine and interact with key aspartate or glutamate (B1630785) residues in the active site. Beta-secretase 1 (BACE1), a key enzyme in Alzheimer's disease, is one such target where amidine-based scaffolds have shown promise. nih.gov
Kinases: Sphingosine (B13886) kinases (SphK1 and SphK2), which are involved in cell proliferation and inflammation, have been successfully targeted by amidine-based inhibitors. nih.gov
Nitric Oxide Synthases (NOS): Selective inhibition of inducible NOS (iNOS) is a therapeutic strategy for conditions like triple-negative breast cancer, and amidine-benzenesulfonamide compounds have been developed for this purpose. nih.gov
DNA Minor Groove Binding: Aromatic diamidines are classic DNA minor groove binders, showing high affinity for AT-rich sequences. nih.govacs.org While this compound is aliphatic, its cationic head could still mediate interactions with the phosphate (B84403) backbone of DNA or RNA, a possibility that warrants investigation. This mechanism is central to the activity of many antiparasitic drugs. nih.govnih.gov
Receptor Modulation: The amidine group can serve as a bioisostere for other cationic groups found in endogenous ligands, enabling it to modulate receptor activity. As demonstrated with 1-amidino-4-phenylpiperazine derivatives, the amidine moiety can confer potent agonism at receptors like hTAAR1. nih.gov
A summary of potential target classes for amidine-based compounds is presented below.
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Proteases (e.g., BACE1), Kinases (e.g., SphK1/2), Nitric Oxide Synthases (iNOS) | Neurodegenerative diseases, Cancer, Inflammation |
| Nucleic Acids | DNA Minor Groove (AT-rich regions) | Antiparasitic, Antimicrobial, Anticancer |
| Receptors | G-protein coupled receptors (e.g., hTAAR1) | Neurological and psychiatric disorders |
Integration of Advanced Synthetic and Computational Methods
The successful development of this compound derivatives will rely heavily on the integration of modern synthetic chemistry and computational modeling.
Synthetic Methods: The traditional Pinner synthesis is a cornerstone for converting nitriles to unsubstituted amidines, though it has limitations. nih.gov Modern organic synthesis offers a broader toolkit. For instance, recent advances include intermolecular radical addition to nitrile groups and novel methods for incorporating amidines directly into peptide backbones, which could be adapted for this compound analogues. dntb.gov.uanih.gov These advanced techniques allow for greater structural diversity and complexity in the synthesized compound libraries.
Computational Methods:
Molecular Docking: Docking simulations are invaluable for predicting how newly designed this compound derivatives will bind to the active sites of target proteins. nih.govnih.gov This allows for the rational design of compounds with improved affinity and selectivity, prioritizing the most promising candidates for synthesis.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. nih.gov This provides insights into which chemical properties (e.g., lipophilicity, electronic effects) are critical for efficacy.
Pharmacophore Modeling: By identifying the key spatial arrangement of functional groups necessary for biological activity, pharmacophore models can guide the design of new scaffolds that retain the essential features of this compound while possessing improved properties. nih.govmdpi.com
The synergy between these computational and synthetic approaches accelerates the drug discovery process, reducing the cost and time associated with traditional trial-and-error methods. researchgate.net
Preclinical Investigations into Broader Therapeutic Areas (excluding human trials)
Based on the known activities of amidine-containing compounds, this compound and its future derivatives could be investigated in a range of preclinical models for various therapeutic areas.
Antimicrobial Activity: Amidines are a significant scaffold in a wide array of agents with antibacterial, antifungal, and antiparasitic properties. nih.gov Preclinical studies could assess the efficacy of this compound derivatives against drug-resistant bacterial strains (e.g., Gram-positive and Gram-negative bacteria) and intracellular parasites like Leishmania donovani and Toxoplasma gondii. nih.govnih.gov The mechanism of action often involves disrupting mitochondrial function or binding to DNA. nih.gov
Anticancer Activity: The antiproliferative effects of amidine compounds have been documented against several human cancer cell lines. rsc.org For instance, derivatives have been shown to inhibit cancer cell migration and proliferation in models of triple-negative breast cancer. nih.gov Preclinical investigations could explore efficacy in various cancer cell lines and in vivo animal models.
Anti-inflammatory Activity: Given the role of target enzymes like SphK1 and iNOS in inflammation, amidine-based inhibitors could be evaluated in preclinical models of inflammatory diseases. nih.govnih.gov Some amidine and amide derivatives have already been screened for anti-inflammatory and analgesic activities. researchgate.net
Design of Targeted Delivery Systems for Amidine Compounds
A significant challenge for cationic compounds like this compound is achieving efficient delivery to the target site while minimizing off-target effects. nih.gov Advanced drug delivery systems (DDS) offer a promising solution to improve the therapeutic index of such molecules. alameed.edu.iqmdpi.com
Future research in this area could focus on:
Prodrug Strategies: The amidine group can be temporarily masked with a cleavable protecting group. This would render the molecule neutral, improving its ability to cross cell membranes. Once inside the target cell or tissue, enzymatic or chemical cleavage would release the active, cationic drug.
Nanocarrier Encapsulation: Encapsulating this compound derivatives within nanoparticles, liposomes, or other nanocarriers can protect the drug from degradation, improve its solubility, and enable targeted delivery. mdpi.com The surface of these carriers can be functionalized with ligands (e.g., antibodies, peptides) that bind specifically to receptors overexpressed on diseased cells, thereby concentrating the drug at its site of action. alameed.edu.iq
Stimuli-Responsive Systems: Smart drug delivery systems can be designed to release their payload in response to specific triggers in the microenvironment of the target tissue, such as changes in pH or the presence of certain enzymes. alameed.edu.iq This approach would allow for on-demand drug release, enhancing efficacy and reducing systemic exposure.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
